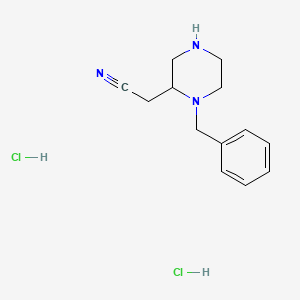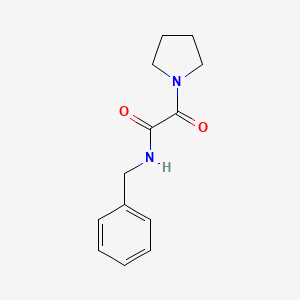
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, also known as FLI-06, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide inhibits the activity of PP1 by binding to a specific site on the protein, which prevents its interaction with other proteins and substrates. This leads to a decrease in the dephosphorylation of target proteins, which in turn affects various cellular processes. The mechanism of action of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as an inhibitor of MDMX is less well understood, but it is thought to involve the disruption of protein-protein interactions that are essential for the function of this protein.
Biochemical and Physiological Effects:
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to have various biochemical and physiological effects in different cell types and experimental systems. In neurons, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. In cancer cells, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to induce cell death and inhibit cell proliferation, although the exact mechanisms involved are not fully understood.
実験室実験の利点と制限
One of the main advantages of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as a research tool is its specificity for PP1 and MDMX, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide.
将来の方向性
There are several future directions for research on (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective inhibitors of PP1 and MDMX based on the structure of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. Another area of interest is the investigation of the physiological and pathological roles of these proteins in different cell types and tissues. Finally, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide could be used as a starting point for the development of new drugs for the treatment of neurological disorders and cancer.
合成法
The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-bromo-2-phenylacetic acid to form 2-(3-fluorophenyl)-2-phenylacetic acid. This is then converted to the corresponding acid chloride, which reacts with 1,3-dihydro-2H-isoindol-1-one to form the final product, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
科学的研究の応用
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to inhibit the activity of the protein phosphatase PP1, which plays a crucial role in regulating synaptic plasticity and memory formation. (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has also been studied as a potential inhibitor of the oncogenic protein MDMX, which is overexpressed in several types of cancer.
特性
IUPAC Name |
(2R)-N-(3-fluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-10-6-11-18(13-17)24-21(26)20(15-7-2-1-3-8-15)25-14-16-9-4-5-12-19(16)22(25)27/h1-13,20H,14H2,(H,24,26)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQGYVEXVJOLE-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)




![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)